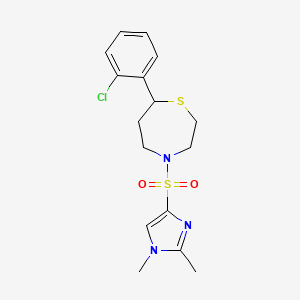

7-(2-chlorophenyl)-4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-thiazepane

Description

Properties

IUPAC Name |

7-(2-chlorophenyl)-4-(1,2-dimethylimidazol-4-yl)sulfonyl-1,4-thiazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClN3O2S2/c1-12-18-16(11-19(12)2)24(21,22)20-8-7-15(23-10-9-20)13-5-3-4-6-14(13)17/h3-6,11,15H,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXFQWTYOYLPEHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1C)S(=O)(=O)N2CCC(SCC2)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-chlorophenyl)-4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-thiazepane typically involves multi-step organic reactions. The process begins with the preparation of the thiazepane ring, followed by the introduction of the chlorophenyl group and the imidazole sulfonyl moiety. Common reagents used in these steps include thionyl chloride, imidazole, and sulfonyl chlorides. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-(2-chlorophenyl)-4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-thiazepane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 7-(2-chlorophenyl)-4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-thiazepane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its ability to interact with biological macromolecules makes it a valuable tool for understanding biochemical pathways and mechanisms.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its structural features suggest it could be developed into drugs targeting specific enzymes or receptors involved in diseases such as cancer or infectious diseases.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials could lead to the creation of products with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 7-(2-chlorophenyl)-4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-thiazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. Additionally, the imidazole moiety can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-(2-chlorophenyl)-4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-thiazepane include other thiazepane derivatives, chlorophenyl compounds, and imidazole sulfonyl compounds. Examples include:

- 7-(2-bromophenyl)-4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-thiazepane

- 7-(2-chlorophenyl)-4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-oxazepane

- 7-(2-chlorophenyl)-4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Biological Activity

7-(2-chlorophenyl)-4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-thiazepane is a complex organic compound known for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 385.9 g/mol. It features a thiazepane ring, a chlorophenyl group, and an imidazole sulfonyl moiety.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₀ClN₃O₂S₂ |

| Molecular Weight | 385.9 g/mol |

| CAS Number | 1797871-47-6 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial step focuses on forming the thiazepane ring, followed by introducing the chlorophenyl and imidazole sulfonyl groups. Common reagents include thionyl chloride, imidazole, and sulfonyl chlorides under controlled conditions to ensure high purity and yield .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. Additionally, the imidazole moiety may engage in hydrogen bonding and π-π interactions that further influence the compound's biological effects .

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, related compounds have demonstrated significant inhibition of Wnt-dependent transcription and cancer cell proliferation in vitro. Specifically, compounds similar to this compound were shown to inhibit the growth of colorectal cancer cell lines SW480 and HCT116 with IC50 values as low as 0.12 μM .

Enzyme Inhibition

The compound exhibits inhibitory effects on various enzymes involved in cancer progression. It has been observed that the presence of the sulfonamide moiety enhances binding affinity to active sites of target enzymes, thus inhibiting their function .

Case Studies

Case Study 1: Colorectal Cancer Inhibition

A study investigated the effects of a structurally related compound on HCT116 xenografted tumors in mice. The results indicated a significant reduction in tumor size and decreased expression of proliferation markers (Ki67), suggesting that compounds similar to this compound could be promising leads for colorectal cancer therapies .

Case Study 2: Enzyme Interaction

Another research focused on the interaction between various sulfonamide derivatives and β-catenin signaling pathways. The findings revealed that these compounds could effectively modulate β-catenin activity, which is critical in several cancers .

Q & A

Basic: What are the critical steps in synthesizing 7-(2-chlorophenyl)-4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-thiazepane?

Answer:

Synthesis typically involves a multi-step approach:

Thiazepane ring formation : Cyclization of precursors like 2-chlorophenyl-substituted amines with sulfur-containing reagents under reflux conditions (e.g., Lawesson’s reagent) .

Sulfonylation : Introducing the (1,2-dimethyl-1H-imidazol-4-yl)sulfonyl group via nucleophilic substitution using sulfonyl chlorides. Reaction conditions (e.g., anhydrous solvents, controlled pH) are critical to avoid side reactions .

Purification : High-performance liquid chromatography (HPLC) or recrystallization ensures ≥95% purity .

Key challenges : Optimizing reaction yields (often <50% in initial attempts) and minimizing byproducts like over-sulfonylated derivatives .

Advanced: How can computational reaction path search methods improve synthesis optimization?

Answer:

Quantum chemical calculations (e.g., density functional theory) predict transition states and intermediates, reducing trial-and-error experimentation. For example:

- ICReDD’s approach : Combines quantum mechanics with information science to screen reaction conditions (solvent, temperature) and identify optimal pathways .

- Case study : Reaction path modeling for similar thiazepanes reduced optimization time by 40% by predicting regioselectivity in sulfonylation steps .

Basic: Which analytical techniques are essential for structural characterization?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the thiazepane ring and sulfonyl group placement .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]⁺ for C₁₆H₁₉ClN₂O₂S₂: 395.06) .

- X-ray crystallography : Resolves stereochemistry and crystal packing effects, critical for structure-activity relationship (SAR) studies .

Advanced: How to resolve contradictions in reported biological activity data across analogs?

Answer:

- Comparative SAR analysis : Use tables comparing substituent effects (e.g., 2-chlorophenyl vs. 2,5-difluorophenyl on receptor binding affinity) .

- Case example : Fluorine substitution in analogs increases metabolic stability but reduces solubility, explaining conflicting in vitro vs. in vivo results .

- Standardized assays : Ensure consistent protocols (e.g., ATPase inhibition assays for kinase targets) to minimize variability .

Basic: What safety protocols are critical during synthesis?

Answer:

- Chemical Hygiene Plan compliance : Use fume hoods for volatile reagents (e.g., sulfonyl chlorides) and personal protective equipment (PPE) for skin/eye protection .

- Waste disposal : Neutralize acidic/byproduct streams before disposal to meet environmental regulations .

Advanced: How does the sulfonyl group influence redox reactivity in functionalization?

Answer:

- Oxidation : The sulfur atom in the sulfonyl group resists further oxidation (e.g., KMnO₄ or CrO₃), but adjacent imidazole rings may undergo hydroxylation under acidic conditions .

- Reduction : Catalytic hydrogenation (Pd/C) selectively reduces the thiazepane ring’s double bonds while preserving the sulfonyl group .

Basic: What design of experiments (DoE) strategies optimize reaction conditions?

Answer:

- Factorial design : Screen variables (temperature, catalyst loading, solvent polarity) to identify key interactions affecting yield .

- Response surface methodology (RSM) : Models nonlinear relationships (e.g., temperature vs. reaction time) to pinpoint optimal conditions .

Advanced: How to design analogs for improved pharmacokinetic properties?

Answer:

- Bioisosteric replacement : Swap the 2-chlorophenyl group with trifluoromethyl or morpholine derivatives to enhance solubility without sacrificing potency .

- Prodrug strategies : Introduce ester or amide linkages to improve oral bioavailability .

Basic: What are common impurities in synthesis, and how are they mitigated?

Answer:

- Byproducts : Over-sulfonylated derivatives or ring-opened thiols. Mitigation via controlled stoichiometry and low-temperature sulfonylation .

- Detection : Use thin-layer chromatography (TLC) or HPLC-MS for real-time monitoring .

Advanced: How to apply machine learning to predict biological targets?

Answer:

- QSAR models : Train on datasets of thiazepane derivatives with known IC₅₀ values against kinases or GPCRs to predict target affinity .

- Docking simulations : Molecular docking (e.g., AutoDock Vina) identifies potential binding modes with proteins like PI3K or EGFR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.